molecular formula C26H20ClNO2S B14214451 1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine CAS No. 823802-27-3

1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine

Cat. No.: B14214451
CAS No.: 823802-27-3
M. Wt: 446.0 g/mol
InChI Key: JOBNETVAIAFYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with benzyloxy and chloro substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate activating agents.

    Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: It may interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems.

    Pathways Involved: The compound may modulate neurotransmitter release and receptor activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Thioridazine: Similar in structure and used for similar therapeutic purposes.

    Fluphenazine: A phenothiazine with a different substitution pattern, used as an antipsychotic.

Uniqueness

1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other phenothiazines. Its benzyloxy groups and chloro substituent may enhance its lipophilicity and receptor binding affinity, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

823802-27-3

Molecular Formula

C26H20ClNO2S

Molecular Weight

446.0 g/mol

IUPAC Name

8-chloro-1,2-bis(phenylmethoxy)-10H-phenothiazine

InChI

InChI=1S/C26H20ClNO2S/c27-20-11-13-23-21(15-20)28-25-24(31-23)14-12-22(29-16-18-7-3-1-4-8-18)26(25)30-17-19-9-5-2-6-10-19/h1-15,28H,16-17H2

InChI Key

JOBNETVAIAFYAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)SC4=C(N3)C=C(C=C4)Cl)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.